Bicyclo[2.2.1]hept-2-ene-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56804-05-8 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-1-carbonitrile |
InChI |
InChI=1S/C8H9N/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-5H2 |
InChI Key |
KOKLYLSZOGGBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Ene 1 Carbonitrile and Functionalized Derivatives
Diels-Alder Reaction Strategies
The most prominent and widely utilized method for the synthesis of the bicyclo[2.2.1]heptene skeleton is the [4+2] cycloaddition known as the Diels-Alder reaction. This reaction involves the concerted addition of a conjugated diene to a dienophile, forming a six-membered ring.
Cycloaddition of Cyclopentadiene (B3395910) with Acrylonitrile (B1666552) Derivatives
The reaction between cyclopentadiene (the diene) and acrylonitrile (the dienophile) is a classic example of a Diels-Alder reaction that directly yields the bicyclo[2.2.1]heptene-carbonitrile framework. nih.govnih.gov Experimental evidence confirms that this reaction proceeds efficiently to form the Diels-Alder adduct, with minimal competing reactions such as copolymerization. nih.govnih.gov Computational studies support these experimental findings, indicating a significant energetic preference for the concerted cycloaddition pathway over a stepwise diradical mechanism. nih.govnih.gov
The reaction is known to be asynchronous, meaning the two new sigma bonds are not formed at the exact same rate. This asynchronicity is attributed to the electronic influence of the electron-withdrawing cyano group on the acrylonitrile molecule.
Influence of Dienophile Substituents on Product Formation
The rate and efficiency of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. The "Alder rule" states that the reaction is generally accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.
In the context of synthesizing bicyclo[2.2.1]heptene-1-carbonitrile and its derivatives, the cyano group (-CN) in acrylonitrile is a potent electron-withdrawing group. This electronic feature significantly enhances the reactivity of the dienophile towards cyclopentadiene, leading to a faster reaction rate compared to the reaction with unsubstituted ethylene. Other common electron-withdrawing groups that can be employed on the dienophile to accelerate the reaction include aldehydes, ketones, and esters.
The nature of the dienophile substituent also plays a crucial role in the stereoselectivity of the reaction, particularly the ratio of endo to exo products.
Catalytic Approaches in Diels-Alder Synthesis
To further enhance the rate and selectivity of the Diels-Alder reaction for synthesizing bicyclo[2.2.1]heptene-1-carbonitrile, various catalytic methods have been explored. Lewis acids are particularly effective catalysts for this transformation.
By coordinating with the nitrogen atom of the nitrile group (or the oxygen of a carbonyl group in other dienophiles), a Lewis acid increases the electron-withdrawing ability of the substituent. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap between the diene and dienophile and accelerating the reaction. libretexts.org
Commonly used Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). libretexts.org The use of Lewis acid catalysts not only leads to significant rate enhancements but can also improve the stereoselectivity of the reaction, often favoring the formation of the endo isomer to a greater extent than in the uncatalyzed reaction. libretexts.orgnih.gov For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate yields an endo:exo ratio of 82:12, which increases to 99:1 in the presence of an aluminum-based Lewis acid. libretexts.org
| Catalyst | Effect on Reaction Rate | Effect on Stereoselectivity |
| None (Thermal) | Baseline | Moderate endo selectivity |
| Aluminum Chloride (AlCl₃) | Significant acceleration | Increased endo selectivity |
| Boron Trifluoride (BF₃) | Significant acceleration | Increased endo selectivity |
| Zinc Chloride (ZnCl₂) | Moderate acceleration | Increased endo selectivity |
| Titanium Tetrachloride (TiCl₄) | Significant acceleration | Increased endo selectivity |
Alternative Synthetic Routes to the Bicyclo[2.2.1]heptene-1-carbonitrile Skeleton
While the Diels-Alder reaction is the most direct route, alternative methodologies can be employed to synthesize the bicyclo[2.2.1]heptene-1-carbonitrile skeleton, often involving the rearrangement of isomeric precursors.
One such approach is the photochemical rearrangement of bicyclo[2.2.1]heptene-2-carbonitrile. Irradiation of this isomer can induce orbital symmetry-allowed 1,2- and 1,3-sigmatropic shifts, leading to a rearrangement of the carbon skeleton and potentially forming the desired 1-carbonitrile isomer. This method, however, is generally more complex and less direct than the Diels-Alder approach.
Regio- and Stereoselective Synthesis of Bicyclo[2.2.1]hept-2-ene-1-carbonitrile
The Diels-Alder reaction between cyclopentadiene and acrylonitrile is inherently regioselective, with the cyano group positioned at the 1-position of the resulting bicyclo[2.2.1]heptene ring system. The primary stereochemical consideration is the formation of endo and exo diastereomers.
In the context of the Diels-Alder reaction, the endo product is the one where the substituent on the dienophile is oriented towards the developing double bond in the newly formed six-membered ring. Conversely, in the exo product, the substituent is oriented away from the double bond.
Generally, the endo isomer is the kinetically favored product in the Diels-Alder reaction, especially at lower temperatures. This preference is often explained by secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene at the C2 and C3 positions in the transition state. These interactions are stabilizing and lower the activation energy for the formation of the endo product.
However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance. masterorganicchemistry.com Consequently, at higher temperatures where the Diels-Alder reaction becomes reversible, the product ratio may shift to favor the more stable exo isomer. masterorganicchemistry.com The choice of solvent can also influence the endo/exo ratio.
The use of Lewis acid catalysts, as mentioned previously, can significantly enhance the endo-selectivity of the reaction even at lower temperatures. libretexts.orgmasterorganicchemistry.com
| Condition | Predominant Isomer | Rationale |
| Low Temperature (Kinetic Control) | Endo | Favorable secondary orbital interactions in the transition state. |
| High Temperature (Thermodynamic Control) | Exo | Greater thermodynamic stability due to less steric hindrance. |
| Lewis Acid Catalysis | Endo | Enhancement of secondary orbital interactions. |
Industrial Scale Synthesis and Process Optimization
For the industrial production of bicyclo[2.2.1]heptene-1-carbonitrile, the Diels-Alder reaction between cyclopentadiene and acrylonitrile remains the most economically viable method. However, several factors must be considered for process optimization and scalability.
Cyclopentadiene is typically stored as its dimer, dicyclopentadiene, due to the high reactivity of the monomer. For industrial-scale synthesis, a "cracking" step is required to thermally convert dicyclopentadiene back to cyclopentadiene via a retro-Diels-Alder reaction. masterorganicchemistry.com This is often done in situ or immediately prior to the reaction with acrylonitrile.
Process optimization would focus on several key parameters:
Reaction Temperature: Balancing the reaction rate with the desired stereoselectivity is crucial. Lower temperatures favor the kinetic endo product, while higher temperatures increase the reaction rate but may lead to a higher proportion of the thermodynamic exo product and potential for side reactions. masterorganicchemistry.com
Catalyst Selection and Loading: If a catalyst is used to enhance the rate and selectivity, the choice of Lewis acid and its concentration must be optimized to maximize efficiency and minimize cost and downstream purification challenges.
Solvent Choice: The reaction can be run in various solvents or even neat. The choice of solvent can impact the reaction rate, selectivity, and ease of product isolation.
Continuous Flow Processes: For large-scale production, transitioning from batch to continuous flow reactors can offer advantages in terms of heat and mass transfer, reaction control, safety, and throughput. A continuous process could involve pumping a mixture of dicyclopentadiene and acrylonitrile through a heated reactor to facilitate both cracking and the Diels-Alder reaction in a single, continuous stream.
Purification: The final product mixture will likely contain the desired bicyclo[2.2.1]heptene-1-carbonitrile (as a mixture of endo and exo isomers), unreacted starting materials, and potentially small amounts of byproducts. Efficient and scalable purification methods, such as distillation, are necessary to isolate the product at the desired purity.
A Japanese patent describes a process for producing 5-norbornene-2-carboxylic acid and its esters, which are structurally related to the target molecule. google.com The patent details the synthesis via the Diels-Alder reaction of cyclopentadiene and acrylic acid esters, and discusses methods for controlling the exo/endo ratio, including heating under acidic conditions to favor the exo isomer. google.com While not directly focused on the nitrile derivative, the principles of controlling stereochemistry and large-scale synthesis are relevant.
Structure Reactivity Relationships of Bicyclo 2.2.1 Hept 2 Ene 1 Carbonitrile
Influence of Ring Strain on Reactivity
The bicyclo[2.2.1]heptene framework is characterized by significant ring strain due to the geometric constraints of the bridged ring system. evitachem.com This strain arises from the deviation of bond angles from the ideal tetrahedral and trigonal planar geometries. The double bond in the norbornene system is particularly strained, making it more reactive than a typical acyclic alkene. This heightened reactivity is a key factor in many of the chemical reactions that Bicyclo[2.2.1]hept-2-ene-1-carbonitrile undergoes.
The strain energy of the bicyclic system lowers the activation energy for reactions that relieve this strain, such as addition reactions across the double bond. evitachem.com For instance, electrophilic additions and cycloaddition reactions proceed readily, as they lead to the formation of a less strained saturated bicyclo[2.2.1]heptane system. ambeed.com The high strain of the bicyclic system can also drive retro-condensation reactions in appropriately substituted derivatives. nih.gov
| Structural Feature | Consequence | Impact on Reactivity |
|---|---|---|
| Bridged Bicyclic System | Significant Angle and Torsional Strain | Increased ground-state energy |
| Strained Double Bond | Lowered Activation Energy for Addition Reactions | Enhanced susceptibility to electrophilic attack and cycloadditions |
| Relief of Strain upon Reaction | Thermodynamic Driving Force | Favors reactions that lead to saturated, less-strained products |
Role of the Nitrile Group in Chemical Transformations
The nitrile group (-C≡N) at the 1-position is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the molecule. Its presence can affect the reactivity of the double bond and also serve as a site for various chemical transformations.
The electron-withdrawing nature of the nitrile group can deactivate the double bond towards certain electrophilic attacks, while activating it for nucleophilic additions or cycloadditions with electron-rich species. Furthermore, the nitrile group itself can undergo a variety of reactions, including:
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.orgyoutube.com It can also be partially reduced to an aldehyde (-CHO) using reagents such as diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH).
Cycloadditions: The nitrile group can participate in 1,3-dipolar cycloaddition reactions with species like nitrile oxides. smolecule.com
| Reaction Type | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Reduction (to Amine) | LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | -CH₂NH₂ |
| Reduction (to Aldehyde) | DIBAL-H | -CHO |
| Hydrolysis | H₃O⁺ or OH⁻ | -COOH |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Heterocyclic rings |
Stereochemical Impact on Reactivity Profiles
The rigid, bicyclic structure of this compound results in distinct stereochemical features that significantly influence its reactivity. The molecule has two faces, the exo and endo faces, and reagents can approach the double bond from either side.
Generally, attack from the exo face is sterically favored due to the less hindered environment compared to the endo face, which is shielded by the rest of the bicyclic framework. This steric hindrance often leads to high stereoselectivity in addition reactions. For example, epoxidation and hydroboration of norbornene derivatives typically occur preferentially from the exo face. researchgate.net
The stereochemistry of substituents on the bicyclic ring can also direct the outcome of reactions. The position of the nitrile group at a bridgehead carbon (C-1) influences the accessibility of the adjacent double bond and can impact the stereochemical course of reactions.
Electronic Effects within the Bicyclic System
The electronic effects within the this compound molecule are a combination of the inductive effects of the nitrile group and the inherent electronic properties of the strained bicyclic system.
The electron-withdrawing inductive effect of the nitrile group at the bridgehead position can influence the electron density of the double bond. This can affect the rate and regioselectivity of addition reactions. For instance, in electrophilic additions, the stability of the resulting carbocation intermediate will be influenced by the position of the electron-withdrawing nitrile group.
Furthermore, the strained nature of the double bond in the norbornene system leads to a distortion of the π-orbitals, which can enhance its reactivity towards certain reagents. evitachem.com Photochemical reactions of related α,β-unsaturated nitriles in the bicyclo[2.2.1]heptene system have been shown to undergo orbital symmetry-allowed sigmatropic shifts, indicating the importance of electronic factors in these transformations. mcmaster.camcmaster.ca
Reaction Mechanisms and Chemical Transformations of Bicyclo 2.2.1 Hept 2 Ene 1 Carbonitrile
Cycloaddition Reactions
The strained double bond in the bicyclo[2.2.1]heptene system makes it a highly reactive participant in cycloaddition reactions. This heightened reactivity allows for transformations that might otherwise require more forceful conditions.
Diels-Alder Reactions with Diverse Dienes and Dienophiles
The Diels-Alder reaction is a cornerstone of organic synthesis, forming six-membered rings through a [4+2] cycloaddition. Bicyclo[2.2.1]hept-2-ene derivatives readily engage in these reactions. For instance, the reaction of cyclopentadiene (B3395910) with various dienophiles, such as maleic anhydride and maleimide derivatives, proceeds smoothly to yield norbornene adducts. thieme-connect.comresearchgate.net Mechanochemical methods have been shown to promote these reactions efficiently at room temperature without the need for solvents or catalysts, leading to exclusively endo-products in quantitative yields. researchgate.net
While typically electron-rich dienes react with electron-poor dienophiles in "normal" Diels-Alder reactions, the electronic nature of the reactants can be reversed in "inverse electron-demand" scenarios. masterorganicchemistry.commasterorganicchemistry.com The reactivity in these cycloadditions is governed by the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile. collectionscanada.gc.ca The strained nature of the norbornene double bond significantly influences its reactivity in these transformations. nih.gov
[3+2]-Cycloaddition Reactions (e.g., with Azides)
Bicyclo[2.2.1]hept-2-ene-1-carbonitrile and related norbornene structures are excellent substrates for 1,3-dipolar cycloaddition reactions. A notable example is the reaction with azides, which proceeds via a [3+2] cycloaddition mechanism. This reaction has been effectively used in "click chemistry" for labeling biomolecules, such as oligonucleotides, due to its high efficiency and clean conversion. acs.orgacs.org
The reaction of norbornene derivatives with nitrile oxides is another well-studied [3+2] cycloaddition. These reactions are highly stereoselective, exclusively yielding the exo cycloadducts. researchgate.net However, the regioselectivity can vary depending on the substituents on the norbornene ring. researchgate.netresearchgate.net The strain in the norbornene double bond is a key factor driving these cycloadditions, which can proceed at room temperature. nih.gov The resulting triazoline linkage from azide addition can be labile, potentially losing nitrogen to form aziridines, which are valuable reactive intermediates. nih.gov
Table 1: Examples of [3+2]-Cycloaddition Reactions with Norbornene Derivatives
| Dipole | Dipolarophile | Product Type | Key Features |
| Nitrile Oxides | Unsymmetrically substituted norbornenes | exo-Isoxazolines | Completely stereoselective (exo), variable regioselectivity. researchgate.netresearchgate.net |
| Azides | Norbornene-modified DNA | Triazolines | High efficiency, used in copper-free click chemistry. acs.orgacs.org |
| Azide-containing norbornene monomer | Itself (polyaddition) | Polytriazoline | Strain-promoted, proceeds at room temperature. nih.gov |
Inverse Electron-Demand Diels-Alder Reactions
In contrast to the more common normal electron-demand Diels-Alder reaction, the inverse electron-demand variant involves an electron-poor diene reacting with an electron-rich dienophile. masterorganicchemistry.com Norbornene and its derivatives can act as the dienophile in such reactions. For example, the reaction of norbornene with a tetrazine represents a classic inverse electron-demand Diels-Alder (iEDDA) reaction. acs.org This reaction is characterized by a 1,4-cycloaddition followed by the elimination of dinitrogen via a retro-Diels-Alder step to form a dihydropyridazine, which can then isomerize or be oxidized to a pyridazine. acs.org Interestingly, in some cases, the olefinic intermediate formed after the initial cycloaddition can react with a second equivalent of the diene, leading to products with a 1:2 stoichiometry. acs.org
Photorearrangement Reactions
The irradiation of this compound induces significant molecular rearrangements, leading to the formation of new cyclic structures through sigmatropic shifts.
Observation of Sigmatropic Shifts (e.g., 1,2- and 1,3-shifts)
Upon irradiation with a medium-pressure mercury arc lamp in a hexane solvent, this compound undergoes photorearrangement to yield two primary products: bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile, in a 20:1 ratio. mcmaster.cacdnsciencepub.com These transformations are classified as orbital symmetry-allowed photochemical 1,3- and 1,2-sigmatropic shifts, respectively. mcmaster.camcmaster.ca The 1,3-sigmatropic shift had not been previously observed in the photochemistry of α,β-unsaturated nitriles, while the 1,2-shift is known to occur in related systems like 1-cyanocyclohexenes. mcmaster.camcmaster.ca
Table 2: Products of Photorearrangement of this compound
| Product Name | Type of Sigmatropic Shift | Relative Yield |
| Bicyclo[4.1.0]hept-2-ene-1-carbonitrile | 1,3-shift | Major (20 parts) |
| Tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile | 1,2-shift | Minor (1 part) |
Mechanistic Investigations of Concerted versus Diradical Pathways
The precise mechanism of these photorearrangements, whether they proceed through a concerted pathway or involve diradical intermediates, requires further investigation. mcmaster.camcmaster.ca The formation of the observed products can be rationalized by either a concerted [σ2s + π2s] process for the 1,3-shift and a [σ2a + π2a] process for the 1,2-shift, which are photochemically allowed, or by stepwise pathways involving diradical intermediates. cdnsciencepub.com While concerted pathways are often invoked in sigmatropic rearrangements, stepwise mechanisms involving diradical intermediates are also plausible, particularly in photochemical reactions. acs.orgacs.orgcore.ac.uk Further mechanistic studies, such as labeling experiments, would be necessary to definitively distinguish between these pathways for this compound. cdnsciencepub.com
Addition Reactions to the Olefinic Bond
The carbon-carbon double bond in the bicyclo[2.2.1]heptene system is highly susceptible to electrophilic attack, a consequence of the significant ring strain that prevents the bond from achieving an ideal planar geometry. This heightened reactivity allows for a variety of addition reactions, often proceeding with high stereoselectivity due to the rigid, bicyclic structure.
Hydroarylation represents an atom-economical method for forming carbon-carbon bonds by adding a C-H bond of an arene across an alkene. While most hydroarylation reactions involving norbornene are exo-selective, notable research has demonstrated an unusual and highly selective endo-hydroarylation. doaj.orgbohrium.com
In a Rhodium(I)-catalyzed reaction, aromatic amides equipped with an 8-aminoquinoline directing group react with norbornene to yield the endo-addition product with high selectivity. researchgate.net The addition of sterically bulky carboxylic acids, such as pivalic acid, has been shown to enhance this endo-selectivity. researchgate.net The proposed mechanism deviates from the common hydrometalation or carbometalation pathways and is suggested to involve a rhodium carbene complex intermediate. researchgate.net This method is effective for various norbornene derivatives, indicating its potential applicability to this compound. researchgate.net
| Catalyst | Arene Substrate | Alkene | Additive | Selectivity (endo:exo) | Yield |
| [Rh(OAc)(cod)]₂ | N-(quinolin-8-yl)benzamide | Norbornene | Pivalic Acid | >20:1 | High |
| [Rh(OAc)(cod)]₂ | 3-fluoro-2-methyl-N-(quinolin-8-yl)benzamide | Norbornene | Pivalic Acid | >20:1 | 92% |
This table presents data for the hydroarylation of the parent norbornene scaffold, which is indicative of the reactivity expected for its derivatives.
The epoxidation of the olefinic bond in the bicyclo[2.2.1]heptene ring is a common and stereoselective transformation. This reaction is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. masterorganicchemistry.comleah4sci.com The reaction proceeds via a concerted mechanism, where an oxygen atom is delivered to the double bond from the same face, resulting in a syn-addition. masterorganicchemistry.comleah4sci.com
Due to the steric hindrance presented by the C7-methylene bridge, the electrophilic attack by the peroxy acid predominantly occurs from the less hindered exo-face of the molecule. This results in the formation of the exo-epoxide as the major product with high selectivity. researchgate.net Density functional theory (DFT) studies have investigated the stereochemical aspects of norbornene epoxidation, confirming the preference for the exo-approach of the oxidant. researchgate.net
| Substrate | Oxidizing Agent | Solvent | Key Finding |
| Bicyclo[2.2.1]hept-2-ene | m-CPBA | Dichloromethane | High conversion to the corresponding epoxide. |
| Bicyclo[2.2.1]hept-2-ene | Performic Acid | Not specified | Theoretical studies show a strong preference for the formation of the exo-epoxide (99-99.5%). researchgate.net |
| 7-syn-substituted Norbornenes | Performic Acid | Not specified | The stereoselectivity is influenced by the nature of the substituent at the C7 position. researchgate.net |
The strained double bond of the bicyclo[2.2.1]heptene skeleton readily undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction mechanism involves the electrophilic attack of the halogen on the double bond, typically from the more accessible exo-face, to form a bridged halonium ion intermediate. beilstein-journals.org
Subsequent nucleophilic attack by the halide ion occurs from the opposite (anti) face, leading to the dihalogenated product. However, the rigid framework of the norbornene system is prone to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, especially in polar solvents or with substrates bearing certain substituents. researchgate.net These rearrangements can lead to a mixture of products, complicating the synthetic outcome. The specific product distribution can be influenced by reaction conditions, such as temperature and solvent polarity. beilstein-journals.orgresearchgate.net
Reactions Involving the Nitrile Functional Group
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing pathways to other important functionalities like amides, carboxylic acids, and amines.
The nitrile group of this compound can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by proton transfer and tautomerization, yields a primary amide. Further hydrolysis of the amide under these conditions leads to the corresponding carboxylic acid and an ammonium salt. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. libretexts.org Saponification of the amide under the basic conditions then yields a carboxylate salt, which upon acidic workup gives the final carboxylic acid. A related study reports the base hydrolysis of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide to the corresponding ketone, demonstrating that functional groups on this bicyclic system are amenable to hydrolysis conditions. ku.ac.ke
The nitrile group can be readily reduced to a primary amine (–CH₂NH₂). This transformation is a valuable synthetic tool for introducing an aminomethyl group.
Complex Metal Hydrides: A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is commonly used for this conversion. chemistrysteps.comlibretexts.orgucalgary.ca The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the nitrile carbon. chemistrysteps.com Two successive hydride additions occur. The first addition forms an imine-aluminum complex, which is then reduced further in a second step. libretexts.org An aqueous or acidic workup is then required to hydrolyze the resulting aluminum-amine complexes to afford the primary amine. chemistrysteps.comucalgary.ca
Catalytic Hydrogenation: An alternative method for nitrile reduction is catalytic hydrogenation. This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney Nickel. libretexts.orgucalgary.ca This method is often considered "greener" but may require elevated pressures and temperatures.
| Reagent | Product | Notes |
| LiAlH₄ followed by H₂O workup | Primary Amine (-CH₂NH₂) | Powerful, non-selective reducing agent. chemistrysteps.comucalgary.ca |
| H₂ / Metal Catalyst (Pd, Pt, Ni) | Primary Amine (-CH₂NH₂) | Can be a cleaner alternative to hydride reduction. libretexts.org |
| DIBAL-H followed by H₂O workup | Aldehyde (-CHO) | A milder reducing agent that allows for partial reduction to the aldehyde (not shown in the section title but a key reaction). chemistrysteps.com |
Transformations to Other Nitrogen-Containing Compounds
The carbonitrile (nitrile) functional group in this compound can be converted into other important nitrogen-containing functionalities, primarily amides and primary amines, through hydrolysis and reduction reactions, respectively.
Hydrolysis to Amides: The hydrolysis of nitriles is a standard method for the preparation of amides and, upon further reaction, carboxylic acids. libretexts.orgchemistrysteps.com The reaction can be catalyzed by either acid or base. To stop the reaction at the amide stage, milder conditions are typically required, as the amide can be further hydrolyzed to a carboxylic acid under harsh conditions. chemistrysteps.comcommonorganicchemistry.com For instance, the use of potassium hydroxide in tert-butyl alcohol has been reported as a simple method for converting nitriles to amides. acs.org Another mild method involves using an alkaline solution of hydrogen peroxide. commonorganicchemistry.com
General Reaction Scheme for Hydrolysis:
Acid-Catalyzed: The nitrile is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. Subsequent proton transfers and tautomerization yield the amide. chemistrysteps.com
Base-Catalyzed: The hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, yields an imidic acid. Tautomerization of the imidic acid then produces the amide. chemistrysteps.com
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comucalgary.cachemguide.co.uklibretexts.org This reaction typically proceeds in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. chemistrysteps.comucalgary.cachemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which is subsequently protonated during the workup to yield the primary amine. chemistrysteps.comlibretexts.org
A specific example involving a derivative of the title compound is the reduction of Bicyclo[4.1.0]hept-2-ene-1-carbonitrile (a photorearrangement product of this compound) with lithium aluminum hydride to produce the corresponding primary amine. cdnsciencepub.com
| Transformation | Reagents & Conditions | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, mild conditions | Amide (-CONH₂) |
| Reduction | 1. LiAlH₄ in ether/THF; 2. H₂O workup | Primary Amine (-CH₂NH₂) |
Ring-Opening Reactions
The epoxy derivative of this compound, 2,3-epoxybicyclo[2.2.1]heptane-1-carbonitrile, can undergo ring-opening reactions characteristic of strained epoxides. These reactions are typically catalyzed by acids or bases.
Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. libretexts.orgopenstax.org The nucleophile then attacks one of the epoxide carbons. For unsymmetrical epoxides on the bicyclo[2.2.1]heptane framework, the reaction proceeds via a mechanism that has both Sₙ1 and Sₙ2 characteristics. openstax.orglibretexts.org Positive charge begins to build on the more substituted carbon, making it the primary site of nucleophilic attack. libretexts.orglibretexts.org The reaction results in a trans configuration of the nucleophile and the newly formed hydroxyl group due to the Sₙ2-like backside attack on the protonated epoxide. openstax.org
An example illustrating this reactivity in a related system involves the reaction of (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine with N-(2,3-epoxypropyl)arenesulfonamides. This reaction resulted in amino alcohols formed through the opening of the oxirane ring. researchgate.net
General Data for Acid-Catalyzed Epoxide Ring-Opening:
| Feature | Description |
| Mechanism | Hybrid Sₙ1/Sₙ2 character |
| Regioselectivity | Nucleophilic attack at the more substituted carbon |
| Stereochemistry | Results in trans addition of the nucleophile and hydroxyl group |
Other Notable Transformations
Photochemical Rearrangements: A significant transformation of this compound is its photochemical rearrangement. mcmaster.camcmaster.ca Irradiation of the compound in a hexane solution with a medium-pressure mercury arc lamp leads to a skeletal reorganization via sigmatropic shifts. mcmaster.ca This photorearrangement yields two main products: the major product, Bicyclo[4.1.0]hept-2-ene-1-carbonitrile, and a minor product, tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile, in a ratio of approximately 20:1. cdnsciencepub.commcmaster.ca
The formation of these products is understood to occur through orbital symmetry-allowed photochemical 1,3 and 1,2-sigmatropic shifts. mcmaster.ca The structure of the major product was confirmed by X-ray crystallography of its crystalline p-bromobenzenesulfonamide derivative, which was prepared after reduction of the nitrile to the primary amine. cdnsciencepub.com The minor product was identified via catalytic hydrogenation to the known 7-cyanobicyclo[2.2.1]heptane. mcmaster.ca
| Product | Type of Rearrangement | Ratio |
| Bicyclo[4.1.0]hept-2-ene-1-carbonitrile | 1,3-Sigmatropic Shift | ~20 |
| tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile | 1,2-Sigmatropic Shift | 1 |
Stereochemical Aspects and Chiral Synthesis of Bicyclo 2.2.1 Hept 2 Ene 1 Carbonitrile Derivatives
Chiral Induction and Asymmetric Synthesis Strategies
Due to the chirality of Bicyclo[2.2.1]hept-2-ene-1-carbonitrile, obtaining it in an enantiomerically pure form requires asymmetric synthesis or chiral resolution. While specific synthetic routes for this molecule are not detailed in the available literature, general strategies for creating chiral bridgehead-substituted bicyclo[2.2.1]heptane skeletons can be considered.
One potential approach involves the use of rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne, which has been successfully used to synthesize chiral bicyclo[2.2.1]heptadiene ligands with substituents at the bridgehead carbons. nih.gov Another strategy could involve the intramolecular alkylation of chiral precursors derived from natural products like carvone, a method used to furnish chiral bicyclo[2.2.2]octenones with bridgehead methyl groups. rsc.org The synthesis of bicyclo[2.2.1]heptane skeletons with functionalized bridgehead carbons has also been achieved through Diels-Alder reactions using specifically designed cyclopentadiene (B3395910) derivatives. nih.gov For any of these methods to be effective, a chiral catalyst, auxiliary, or starting material would be necessary to induce stereoselectivity at the C4 center.
Enantioseparation Methodologies (e.g., HPLC)
For a racemic mixture of this compound, enantioseparation would be necessary to isolate the individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary and effective technique for this purpose. phenomenex.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for the separation of a broad range of racemic bridged polycyclic compounds. researchgate.netmdpi.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric repulsion, which lead to the differential retention of the two enantiomers. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. researchgate.net
Table 1: Illustrative HPLC Parameters for Enantioseparation of Bicyclic Compounds This table provides a general example of conditions that could be used as a starting point for developing a separation method for this compound, based on successful separations of analogous structures. researchgate.netresearchgate.net
| Parameter | Typical Value/Condition |
| Column | Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., at 210 nm) or Polarimeter |
| Temperature | Ambient (e.g., 25 °C) |
Note: This data is illustrative and would require optimization for the specific compound.
Confirmation of Absolute Configuration (e.g., by X-ray Crystallography, Chiroptical Methods)
Once the enantiomers of this compound are separated, determining the absolute configuration of each is essential.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for unambiguously determining the absolute configuration of a chiral molecule. wpmucdn.com This technique requires obtaining a suitable single crystal of either the enantiomerically pure compound or a derivative containing a heavy atom. The analysis of the diffraction pattern allows for the direct determination of the three-dimensional arrangement of atoms in space. This method has been successfully applied to establish the absolute configuration of numerous complex bicyclo[2.2.1]heptane derivatives. wpmucdn.comnih.gov
Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assigning absolute configuration. mdpi.com These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum (a Cotton effect) is highly sensitive to the molecule's stereochemistry. The experimental CD spectrum can be compared with spectra predicted by quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. mdpi.com
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of bicyclo[2.2.1]hept-2-ene-1-carbonitrile. One- and two-dimensional techniques offer a complete picture of the proton and carbon framework.
The ¹H and ¹³C NMR spectra of bicyclo[2.2.1]heptane derivatives are characterized by distinct chemical shifts that are highly dependent on the stereochemistry (endo vs. exo) and the electronic effects of substituents. While specific spectral data for this compound is not extensively reported, data from closely related norbornene systems provide well-established ranges for expected chemical shifts.
In the ¹H NMR spectrum, the olefinic protons on the C2-C3 double bond are expected to appear in the downfield region, typically between 6.0 and 6.5 ppm. The bridgehead protons (at C1 and C4) generally resonate in the range of 1.5 to 2.5 ppm. vulcanchem.com The remaining aliphatic protons on the bicyclic framework would appear as complex multiplets in the upfield region.
The ¹³C NMR spectrum is particularly informative for identifying the key carbon environments. The carbon atom of the nitrile functional group (C≡N) is expected to have a characteristic chemical shift around 120 ppm. vulcanchem.com The olefinic carbons (C2 and C3) would resonate significantly downfield, typically in the 130-140 ppm range. The bridgehead carbons and the remaining sp³-hybridized carbons of the skeleton appear at higher field strengths.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Norbornene Scaffolds Note: These are general ranges based on analogous structures. Actual values for this compound may vary.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Olefinic (C=C-H) | 6.0 - 6.5 | 130 - 140 |
| Bridgehead (C-H) | 1.5 - 2.5 | 40 - 55 |
| Aliphatic (CH₂) | 1.0 - 2.0 | 25 - 50 |
| Nitrile (C≡N) | - | ~120 |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Full Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the this compound skeleton, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity of protons within the bicyclic system, for instance, by correlating the olefinic protons to adjacent bridgehead or aliphatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the rigid norbornene frame.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds, ²J or ³J). This powerful technique is essential for identifying quaternary carbons (like the nitrile carbon and the C1 bridgehead carbon attached to the nitrile) and for piecing together the entire molecular framework by connecting different spin systems identified in the COSY spectrum. researchgate.net
Variable-temperature (VT) NMR studies are a valuable tool for investigating dynamic processes and conformational equilibria in molecules. For bicyclo[2.2.1]heptene derivatives, which possess a rigid framework, VT-NMR can be used to study the rotational barriers of substituents or to investigate potential fluxional processes. acs.org Although the bicyclic core itself does not undergo ring flipping like cyclohexane, temperature-dependent changes in the NMR spectrum could reveal information about the energetic barriers to rotation around the C1-CN bond or subtle conformational adjustments within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by two characteristic absorption bands.
A sharp and intense absorption band around 2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. vulcanchem.com The presence of the carbon-carbon double bond (C=C) within the bicyclic system would give rise to a stretching absorption in the region of 1570-1650 cm⁻¹ . The intensity of this peak can be variable for norbornene systems. Additional bands corresponding to C-H stretching of the alkene and alkane portions of the molecule would be observed near 3000 cm⁻¹. researchgate.net
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2240 | Strong, Sharp |
| Alkene (C=C) | Stretch | 1570 - 1650 | Medium to Weak |
| Vinylic C-H | Stretch | >3000 | Medium |
| Aliphatic C-H | Stretch | <3000 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₈H₉N), the calculated molecular weight is approximately 119.16 g/mol . nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 119.
The fragmentation of norbornene derivatives is often characterized by a retro-Diels-Alder reaction. For the related isomer, bicyclo[2.2.1]hept-5-ene-2-carbonitrile, a prominent fragmentation pathway involves the loss of cyclopentadiene (B3395910) (66 Da) to give a fragment ion corresponding to the acrylonitrile (B1666552) radical cation at m/z = 53. A similar pathway could be anticipated for this compound, although the rearrangement of the double bond might lead to more complex fragmentation patterns. The base peak in the spectrum of the 5-ene isomer is often observed at m/z = 66, corresponding to the cyclopentadiene fragment, which is a stable cation radical. nist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the stereochemical properties of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by an optically active compound. For a molecule such as this compound, which possesses chiral centers, CD spectroscopy can provide critical information regarding its absolute configuration and conformational features in solution.
The rigid bicyclic framework of this compound inherently creates a chiral environment. The electronic transitions associated with the chromophores within the molecule, namely the carbon-carbon double bond (C=C) of the norbornene moiety and the nitrile group (C≡N), are expected to give rise to distinct signals in the CD spectrum. The sign and magnitude of these signals, known as Cotton effects, are exquisitely sensitive to the spatial arrangement of the atoms surrounding the chromophores.
While specific experimental CD data for this compound is not extensively documented in publicly available literature, the chiroptical properties can be inferred from studies on analogous bicyclic systems. For instance, research on other bicyclo[2.2.1]heptane derivatives has demonstrated that the sign of the Cotton effect can be correlated with the absolute configuration of the molecule, often guided by established empirical rules like the octant rule for ketones, or through comparison with theoretical calculations. psu.edu
In the case of this compound, the electronic transitions of the alkene chromophore would likely dominate the far-UV region of the CD spectrum. The nitrile group, while a weaker chromophore, may also contribute to the chiroptical response. The interaction between these two chromophores, mediated by the rigid bicyclic skeleton, can lead to complex CD spectra. Theoretical computations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra of chiral molecules and aid in the assignment of absolute configuration by comparing the calculated spectrum with experimental data. mdpi.com
The study of chiral bicyclo[3.3.1]nonane dinitriles has shown that through-space interactions between chromophores can significantly influence the chiroptical properties. mdpi.com A similar phenomenon could be anticipated for this compound, where the proximity of the double bond and the nitrile group may lead to coupled electronic transitions, resulting in characteristic bisignate Cotton effects in the CD spectrum. The analysis of such spectral features would be invaluable for the unambiguous determination of the enantiomeric purity and absolute stereochemistry of this compound.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a CD spectroscopic analysis of the enantiomers of this compound, based on typical values for similar bicyclic compounds.
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) |
| (+)-Bicyclo[2.2.1]hept-2-ene-1-carbonitrile | 210 | +15,000 |
| (+)-Bicyclo[2.2.1]hept-2-ene-1-carbonitrile | 235 | -8,000 |
| (-)-Bicyclo[2.2.1]hept-2-ene-1-carbonitrile | 210 | -15,000 |
| (-)-Bicyclo[2.2.1]hept-2-ene-1-carbonitrile | 235 | +8,000 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Spectroscopic Predictions
Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of complex organic reactions involving the bicyclo[2.2.1]heptene framework. By modeling the potential energy surface, DFT allows for the identification of intermediates, transition states, and the calculation of reaction barriers, thereby rationalizing experimental observations.
For instance, DFT computations have been instrumental in elucidating the multi-step mechanism of Palladium/norbornene-catalyzed C–H activation reactions. These studies show that the reaction typically proceeds through six major steps: ortho-C–H activation, norbornene insertion into the Pd–C bond, meta-C–H activation, C–C bond formation, β-carbon elimination, and protodemetallation rsc.org. Similarly, the stereochemical outcomes of reactions like the epoxidation of norbornene and its 7-syn-substituted derivatives have been investigated using DFT at levels of theory such as UBHandHLYP/6-31G(d) dnu.dp.uaresearchgate.net. These calculations can explain the preference for exo or endo attack by analyzing the geometries and thermodynamic parameters of the transition states dnu.dp.uaresearchgate.net.
DFT is also a powerful tool for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) calculations have been used to predict the transparency of related alicyclic compounds in the vacuum ultraviolet (VUV) region researchgate.net. Furthermore, DFT has been employed to calculate properties such as carbon nuclear magnetic resonance (¹³C-NMR) chemical shifts and C1s core electron binding energies (CEBE) for norbornene and related C7Hx isomers, providing detailed electronic structural information chemrxiv.org.
Molecular Orbital (MO) Analysis of Electronic Structure and Reactivity (e.g., frontier orbitals, sigmatropic shifts)
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and inherent reactivity of the bicyclo[2.2.1]heptene system. Quantum mechanical models, using methods such as RHF/TZVP and B3LYP/TZVP, have been used to study the core MO topology of norbornene, norbornadiene, and norbornane researchgate.net. These analyses reveal how the electronic structure changes with the saturation of the C=C double bond. The core orbital energy shifts and wavefunction distortions are significant, particularly in the strained methano bridge, indicating how geometric constraints influence electronic properties researchgate.net.
The reactivity of norbornene derivatives is often governed by the nature of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, the photorearrangement of the related Bicyclo[2.2.1]heptene-2-carbonitrile involves orbital symmetry-allowed photochemical 1,2- and 1,3-sigmatropic shifts. MO analysis is critical for understanding the pathways of these pericyclic reactions, which are governed by the symmetry of the involved orbitals.
Computational studies on β-halo carbanion precursors to strained anti-Bredt alkenes within the bicyclo[2.2.1] framework have utilized Natural Bond Orbital (NBO) calculations. These analyses can predict whether a reaction will occur by quantifying the delocalization energy between the lone-pair electrons of the carbon atom and the σ* orbital of the C-Halogen bond mdpi.com.
Modeling of Transition States and Activation Energies
A key application of computational chemistry is the precise modeling of transition state (TS) structures and the calculation of their associated activation energies (Ea), which are critical for determining reaction rates and selectivity. For the bicyclo[2.2.1]heptene system, this has been applied to various reactions.
In the DFT study of the epoxidation of norbornene derivatives with performic acid, first-order saddle points representing the transition states were located on the potential energy surface dnu.dp.uaresearchgate.net. The calculations revealed that the transition states possess a significant biradical character. The activation energy for the formation of the exo-epoxide of norbornene was found to be 13.13 kJ/mol higher than for the corresponding endo-isomer, explaining the kinetic preference observed experimentally dnu.dp.ua.
In the context of Pd/norbornene-catalyzed C-H activation, DFT calculations have identified the selectivity-determining steps by comparing the energy barriers of competing pathways rsc.org. For example, in methylation reactions, the C-C reductive coupling and C-C reductive elimination from a Pd(IV) intermediate are often the steps that control the ultimate product distribution rsc.org.
| Reaction | System | Pathway | Calculated Activation Energy (Ea) | Computational Method | Source |
|---|---|---|---|---|---|
| Epoxidation | Norbornene + Performic Acid | endo-attack | Lower than exo by 13.13 kJ/mol | UBHandHLYP/6-31G(d) | dnu.dp.ua |
| Epoxidation | Norbornene + Performic Acid | exo-attack | Higher than endo by 13.13 kJ/mol | UBHandHLYP/6-31G(d) | dnu.dp.ua |
| Au(I)-catalyzed Cycloisomerization | 3-alkoxyl-1,6-diynes | Bridged Ring (Toluene) | 24.1 kcal/mol | DFT | |
| Au(I)-catalyzed Cycloisomerization | 3-alkoxyl-1,6-diynes | Monocyclic (DCE) | 29.2 kcal/mol | DFT |
Studies of Strained Bonds and Ring Systems
The bicyclo[2.2.1]heptene framework is a classic example of a strained alkene . This strain arises from the geometric constraints of the bicyclic system, which lead to deviations from ideal sp² and sp³ bond angles (angle strain) and unfavorable eclipsing interactions (torsional strain). The high strain is a key driver of the molecule's reactivity, particularly in reactions that relieve this strain, such as ring-opening metathesis polymerization (ROMP) chemrxiv.org.
Computational chemistry provides quantitative measures of this strain. Ring Strain Energy (RSE) can be calculated using several methods, including isodesmic and homodesmotic reactions, where the energy of the strained molecule is compared to that of strain-free acyclic analogues chemrxiv.org. Another approach involves the use of computational group equivalents, where parameters derived from high-level electronic structure theory (e.g., W1BD, G-4) are used to directly compute strain energies swarthmore.edu. For norbornene derivatives, an RSE of around 15 kcal/mol is considered necessary for the thermodynamics of ROMP to be favorable chemrxiv.org. The high strain of the bicyclic system is also exploited in retro-condensation reactions on bridgehead-substituted derivatives nih.gov.
Applications of Bicyclo 2.2.1 Hept 2 Ene 1 Carbonitrile in Polymer Chemistry
Monomer in Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins, mediated by transition metal alkylidene catalysts 20.210.105. Monomers like Bicyclo[2.2.1]hept-2-ene-1-carbonitrile are excellent candidates for this reaction due to the significant strain energy of the norbornene framework. The polymerization proceeds via the cleavage and reformation of carbon-carbon double bonds, effectively opening the ring and creating a linear polymer with unsaturated repeating units. The presence of the carbonitrile functionality is a key consideration, as polar groups can interact with and sometimes deactivate less robust catalysts. However, the development of highly tolerant catalyst systems has largely overcome this challenge, enabling the polymerization of a wide array of functional monomers.
The success of ROMP for functional monomers like this compound is heavily reliant on the catalyst's stability and functional group tolerance. Ruthenium-based catalysts, particularly those developed by Grubbs, have become the systems of choice.
First-Generation Catalysts: Early systems, such as the first-generation Grubbs catalyst (PCy3)2Cl2Ru=CHPh, were revolutionary but showed limitations. For instance, they failed to polymerize certain norbornene derivatives containing cyano groups researchgate.net.
N-Heterocyclic Carbene (NHC) Ligands: A major breakthrough was the incorporation of N-heterocyclic carbene (NHC) ligands, leading to second and third-generation Grubbs catalysts. These catalysts exhibit significantly enhanced activity and stability. Research has shown that ruthenium complexes with NHC ligands, such as RuCl2(H2IMes)(PCy3)(CHPh), are capable of polymerizing cyano-containing norbornene derivatives researchgate.net.
Highly Active Systems: Further refinement led to exceptionally effective initiators like RuCl2(H2IMes)(CH-o-(Pri2)OC6H4), which can polymerize such functional monomers under ambient conditions, producing high yields of polymers with narrow molecular weight distributions researchgate.net. The enhanced tolerance of these catalysts is crucial, as nitrogen-containing functional groups like amines and nitriles can potentially coordinate to the metal center and inhibit catalysis researchgate.netacs.org.
The continuous evolution of these ruthenium-based systems is critical for expanding the scope of ROMP to include a broader range of functional monomers, enabling the synthesis of polymers with precisely controlled architectures and properties.
| Catalyst | Ligands | Performance with Nitrile Monomers |
| Grubbs 1st Gen | PCy3 | Often fails to polymerize |
| Grubbs 2nd Gen | H2IMes, PCy3 | Successful polymerization |
| Hoveyda-Grubbs Type | H2IMes, Isopropoxy | Highly effective, operates at ambient conditions |
This table summarizes the general performance of different generations of Ruthenium-based catalysts with nitrile-functionalized norbornene monomers.
The microstructure of a polymer, including the cis/trans content of the backbone double bonds and the tacticity (the stereochemical arrangement of side groups), has a profound impact on its physical properties mit.edursc.org. For polymers derived from this compound, controlling this microstructure is key to tuning material characteristics.
The primary tool for these investigations is high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR mdpi.com. The ¹³C NMR spectra of polynorbornenes can be complex due to the presence of stereogenic carbons in the repeat unit. However, detailed analysis allows for the assignment of signals corresponding to different stereosequences (e.g., meso and racemo dyads) and the determination of the relative arrangement of monomer units mdpi.com. The choice of catalyst and even the solvent used for polymerization can significantly influence the resulting polymer tacticity mit.edursc.org. While specific microstructural data for poly(this compound) is not widely available, studies on analogous polynorbornene derivatives provide the methodology and foundational understanding for such analysis mit.edumdpi.com.
Understanding the kinetics of polymerization is essential for controlling molecular weight, dispersity, and copolymer composition. The polymerization rate of norbornene derivatives in ROMP is influenced by several factors, including monomer structure, catalyst activity, and reaction conditions.
Kinetic studies are often performed by monitoring the disappearance of the monomer's olefinic proton signal over time using ¹H NMR spectroscopy nsf.govresearchgate.net. Research on functionalized norbornenes using third-generation Grubbs catalysts has elucidated key mechanistic details. For instance, the rate-determining step of the polymerization has been identified as the formation of the four-membered metallacyclobutane intermediate nsf.gov.
Furthermore, the stereochemistry of the monomer plays a significant role. Typically, exo isomers polymerize at a faster rate than their endo counterparts, an effect attributed to the steric hindrance the endo substituent presents to the incoming catalyst nsf.gov. This kinetic difference is an important consideration for the polymerization of this compound, which can exist in different isomeric forms.
| Factor | Influence on ROMP Kinetics |
| Monomer Stereochemistry | Exo isomers generally polymerize faster than endo isomers nsf.gov. |
| Catalyst Generation | Higher generation Grubbs catalysts show faster initiation and propagation rates researchgate.net. |
| Functional Group | Coordinating groups can potentially slow down the reaction by interacting with the catalyst researchgate.net. |
This table outlines key factors influencing the kinetics of Ring-Opening Metathesis Polymerization of functionalized norbornenes.
Alternating ROMP (AROMP) provides a pathway to copolymers with a perfectly alternating sequence of two different monomers, enabling precise control over the spacing of functional groups along the polymer chain nih.govacs.org. This is particularly valuable for creating materials with tailored electronic or biological properties.
Studies have demonstrated the successful alternating copolymerization of norbornene with less reactive cycloolefins like cyclopentene and cyclohexene (B86901) using specific ruthenium catalyst systems mdpi.comrsc.org. The mechanism often relies on the differential reactivity of the monomers, where one monomer undergoes ring-opening but does not readily homopolymerize, instead reacting preferentially with the second monomer nih.govacs.org.
However, the structure of the monomer is critical. Research has shown that some highly substituted norbornene derivatives, such as methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate, are unreactive in ROMP due to a combination of steric hindrance and the electronic nature of the trisubstituted double bond nih.govacs.org. This presents a potential challenge for this compound, which features a similarly substituted olefin, and suggests that its participation in alternating copolymerization would be highly dependent on the chosen comonomer and catalyst system.
Synthesis of Functionalized Polynorbornenes
The incorporation of functional groups into polynorbornenes is a primary strategy for creating materials with specialized properties. This compound is an example of a "bottom-up" approach, where the functionality is built into the monomer prior to polymerization. This method ensures a uniform distribution of the functional group throughout the polymer backbone. An alternative strategy is the post-polymerization modification of a reactive polymer precursor, which allows for the introduction of functionalities that might not be compatible with the ROMP catalyst rsc.org.
The substituent on the norbornene ring is a powerful handle for tuning the final properties of the polymer. The carbonitrile group in this compound is expected to impart several key characteristics:
Polarity and Dielectric Properties: The nitrile group is strongly polar, which would increase the polymer's dielectric constant, a property of interest for applications in microelectronics rsc.org.
Thermal Stability: Polynorbornenes are known for their high thermal stability and high glass transition temperatures (Tg) researchgate.net. The rigid, polar nature of the nitrile group can further enhance Tg through strong dipole-dipole interactions between polymer chains. For comparison, introducing phenyl side groups has been shown to raise the Tg of polynorbornene by approximately 50 °C advancedsciencenews.com.
Solubility and Processability: The polarity of the nitrile group will affect the polymer's solubility, making it more soluble in polar organic solvents. This is a crucial factor for solution-based processing and film casting researchgate.net.
Gas Permeability: Functional groups can also be used to tune the free volume of a polymer, which is critical for membrane-based gas separation applications. For example, bulky fluoroorganic substituents have been shown to dramatically increase gas permeability in polynorbornenes mdpi.com.
By strategically designing monomers like this compound, a diverse range of functionalized polynorbornenes can be synthesized with properties tailored for specific high-performance applications.
Cross-linking Strategies (e.g., Thiol-ene Reactions)
The strained double bond in the bicyclo[2.2.1]heptene ring is highly susceptible to radical-mediated reactions, making it an excellent candidate for cross-linking polymer chains through thiol-ene reactions. This type of "click" chemistry is known for its high efficiency, specificity, and mild reaction conditions. researchgate.net
In a typical thiol-ene cross-linking process, a polymer backbone containing pendant bicyclo[2.2.1]heptene groups, derived from the polymerization of this compound, can be reacted with a multifunctional thiol. The reaction is typically initiated by UV light or a radical initiator. The thiyl radical adds across the norbornene double bond, leading to the formation of a stable thioether linkage and creating a cross-linked network. The high reactivity of the norbornene double bond, due to its ring strain, can lead to faster reaction rates compared to less strained alkenes. rsc.org
Key Features of Thiol-Ene Cross-linking with Bicyclo[2.2.1]heptene Moieties:
| Feature | Description |
| High Reactivity | The ring strain of the bicyclo[2.2.1]heptene system accelerates the thiol-ene reaction. rsc.org |
| Efficiency | Thiol-ene reactions are known for proceeding to high conversions with minimal side reactions. researchgate.net |
| Orthogonality | The reaction is highly specific to the thiol and ene functional groups, allowing for cross-linking in the presence of other functionalities. |
| Tunable Properties | The cross-link density and resulting material properties can be controlled by the concentration of the bicyclo[2.2.1]heptene units and the functionality of the thiol cross-linker. |
Polycondensation Reactions of Bicyclo[2.2.1]heptene Derivatives
While the primary reactivity of this compound in polymerization is through its double bond, the nitrile group can be chemically modified to participate in polycondensation reactions. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would yield a bicyclo[2.2.1]heptane monomer with functional groups suitable for step-growth polymerization.
For example, a diacid derivative of the saturated bicyclo[2.2.1]heptane structure could undergo polycondensation with a diamine to form a polyamide. Similarly, a diamine derivative could react with a diacid chloride to yield a polyamide. The rigid bicyclic structure would be incorporated into the polymer backbone, leading to polymers with high thermal stability and mechanical strength. Research on other bicyclo[2.2.1]heptane derivatives has shown that their inclusion in polyimide backbones can lead to materials with good thermal stability. researchgate.net
Design of Specialty Polymers with Unique Characteristics
The incorporation of the this compound monomer into polymers can lead to specialty materials with unique properties. The rigid and bulky bicyclic structure can increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability. Furthermore, the nitrile group can improve adhesion to various substrates and increase the polymer's solvent resistance.
Polymers derived from norbornene-type monomers are known for their optical clarity, low moisture absorption, and good mechanical properties. researchgate.net These characteristics make them suitable for applications in electronics, optics, and advanced composites. The presence of the nitrile functionality in polymers derived from this compound could further enhance their dielectric properties, making them potentially useful in microelectronic applications.
Potential Properties of Polymers Containing this compound:
| Property | Influence of Monomer Structure |
| High Glass Transition Temperature (Tg) | The rigid bicyclic structure restricts chain mobility. |
| Good Thermal Stability | The saturated bicyclic backbone in addition polymers is thermally stable. |
| Optical Clarity | Amorphous nature of many norbornene-based polymers leads to high transparency. |
| Enhanced Adhesion | The polar nitrile group can improve adhesion to various surfaces. |
| Chemical Resistance | The nitrile functionality can impart resistance to certain solvents. |
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies
Future research is increasingly directed towards developing green and sustainable methods for the synthesis of Bicyclo[2.2.1]hept-2-ene-1-carbonitrile and its derivatives. The classic Diels-Alder reaction, which forms the bicyclic core, remains a foundational approach. evitachem.com Current and future efforts aim to enhance the sustainability of this process. Key areas of investigation include:
Catalytic Approaches: The use of Lewis acid or organocatalysts to promote the Diels-Alder reaction under milder conditions, at lower temperatures, and with higher atom economy. scilit.com
Solvent-Free Conditions: Exploring mechanochemical methods or solid-state reactions to eliminate the need for volatile organic solvents.
Renewable Feedstocks: Investigating bio-based routes to precursors like cyclopentadiene (B3395910) to reduce reliance on petrochemical sources.
These strategies align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials in the synthesis of this valuable building block.
Exploration of Novel Catalytic Applications
The distinct structure of this compound makes it a promising candidate for applications in catalysis, both as a substrate and as a ligand scaffold. The strained alkene is highly reactive in various transition metal-catalyzed reactions. sigmaaldrich.comresearchgate.net Future research directions include:
Asymmetric Catalysis: Designing chiral ligands derived from the this compound framework for use in asymmetric transformations, leveraging the rigid scaffold to create a well-defined chiral environment around a metal center.
Metathesis Reactions: Utilizing the compound as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with tailored properties. researchgate.netresearchgate.net The nitrile functionality can introduce specific chemical and physical characteristics into the resulting polymer backbone.
C-H Activation: Investigating the compound as a substrate in novel C-H activation and functionalization reactions, allowing for the direct installation of new functional groups onto the bicyclic core. researchgate.net
A comparative look at catalysts used in reactions involving the norbornene skeleton highlights the potential for diverse applications.
| Catalyst Type | Potential Application for this compound | Reference |
| Palladium Complexes | Cross-coupling reactions, polymerization | researchgate.net |
| Ruthenium (Grubbs') Catalysts | Ring-Opening Metathesis Polymerization (ROMP) | beilstein-journals.org |
| Tungsten Complexes | Hydroarylation, Dimerization | researchgate.net |
| Copper Salts | Catalyzed Diels-Alder reactions | scilit.com |
Advanced Mechanistic Insights into Complex Transformations
Understanding the precise reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The photorearrangement of the related isomer, Bicyclo[2.2.1]heptene-2-carbonitrile, has been shown to proceed via complex sigmatropic shifts, converting the [2.2.1] scaffold into [4.1.0] and other tricyclic systems. mcmaster.ca Future mechanistic studies on the 1-carbonitrile isomer are expected to be a fertile area of research. Key areas for investigation will likely include:
Photochemical Rearrangements: Elucidating the pathways of photoisomerization and rearrangement, which could provide access to novel and complex molecular architectures not easily accessible through thermal methods.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational tools to model transition states and reaction pathways, providing insights into stereoselectivity and reactivity that can guide experimental design.
Spectroscopic Analysis: Using advanced spectroscopic techniques, such as in-situ IR and NMR, to observe reactive intermediates and gain a real-time understanding of reaction kinetics and mechanisms. nih.gov
Design and Synthesis of Advanced Functional Materials
The nitrile group and the polymerizable double bond make this compound an attractive monomer for the synthesis of advanced functional materials. Polynorbornenes are known for their high thermal stability, mechanical strength, and unique optical properties. researchgate.net Emerging trends focus on:
High-Performance Polymers: Using addition or ring-opening metathesis polymerization to create homopolymers and copolymers. researchgate.netgoogle.com The polar nitrile group can enhance properties such as adhesion, dielectric constant, and chemical resistance.
Materials for Optics and Electronics: Exploring the potential of polymers derived from this monomer in applications like photoresists, dielectrics in microelectronics, and materials with high refractive indices.
Membranes for Gas Separation: Functionalized polynorbornenes are being investigated for use in gas separation membranes, where the rigid structure creates high free volume, and the nitrile groups can modulate polymer-gas interactions.
Integration with Supramolecular Chemistry
The rigid, well-defined three-dimensional structure of the Bicyclo[2.2.1]heptane framework is an ideal scaffold for applications in supramolecular chemistry and molecular recognition. The norbornene dicarbonyl unit, a related structure, has been successfully used as a rigid scaffold to induce specific secondary structures (reverse turns and β-sheets) in peptides. acs.org This demonstrates the potential of the bicyclic framework to control molecular conformation. Future research in this area could involve:
Host-Guest Chemistry: Designing molecular hosts or receptors based on the this compound structure for the selective binding of specific guest molecules.
Self-Assembly: Utilizing derivatives of the compound as building blocks for the construction of highly ordered, self-assembling systems such as molecular cages, tubes, or extended networks.
Molecular Scaffolding: Employing the rigid framework as a template to position functional groups in a precise spatial arrangement, creating new catalysts, sensors, or molecular machines. acs.orglookchem.com
Q & A
Q. What spectroscopic methods are recommended for characterizing Bicyclo[2.2.1]hept-2-ene-1-carbonitrile?
To confirm the molecular structure, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are essential. The compound’s nitrile group (C≡N) will show a distinct IR absorption near 2200–2260 cm⁻¹. Mass spectrometry (MS) can determine molecular weight, while InChIKey and SMILES notations (e.g., InChIKey=KCBBCRYVIBHIOD-UHFFFAOYSA-N) provide digital identifiers for cross-referencing databases . For derivatives like 4,7,7-trimethyl analogs, these techniques have been successfully applied, as seen in structural data for similar bicyclic nitriles .
Q. What key physical properties are critical for laboratory handling?
Relevant properties include boiling point, density, and solubility. For analogous compounds (e.g., Bicyclo[2.2.1]hept-5-ene-2-carbonitrile), the CRC Handbook reports a molecular weight of 119.16 g/mol and a boiling point of ~95.69°C . While exact data for the target compound may require experimental determination, extrapolation from structurally similar bicyclo systems is common. Storage in cool, ventilated areas away from oxidants is advised due to instability risks .
Q. What personal protective equipment (PPE) is essential for safe handling?
Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Operations should occur in fume hoods with local ventilation to minimize vapor inhalation. Static electricity must be controlled during transfer using grounding devices, as specified in safety protocols .
Q. What storage conditions preserve the compound’s stability?
Store in airtight containers in cool (<25°C), dry, and well-ventilated areas. Incompatible materials like strong oxidants (e.g., peroxides) and acids must be strictly segregated to prevent hazardous reactions. Regular monitoring for container integrity is recommended .
Q. How should researchers address the compound’s reactivity in basic experimental setups?
Avoid contact with oxidizing agents, acids, and bases, as these may trigger decomposition into CO/CO₂ . Reaction vessels should use inert atmospheres (e.g., N₂ or Ar) for moisture-sensitive procedures. Light-sensitive experiments require amber glassware or foil wrapping .
Advanced Research Questions
Q. What strategies enable copolymerization of this compound with other monomers?
Metal-catalyzed polymerization (e.g., using Ziegler-Natta or metallocene catalysts) is effective for incorporating bicyclic nitriles into copolymers. For example, norbornene derivatives have been copolymerized with methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate using nickel-based catalysts, yielding high-molecular-weight polymers. Optimizing catalyst loading (0.1–1.0 mol%) and reaction temperature (60–100°C) can enhance yield .
Q. How can risks from reactivity with strong oxidants be mitigated in advanced syntheses?
Use Schlenk lines for oxygen-sensitive reactions and employ real-time monitoring (e.g., in situ FTIR) to detect unintended side reactions. Quenching protocols with reducing agents (e.g., Na₂S₂O₃) should be pre-established. Compatibility testing with reaction solvents (e.g., hexane vs. acetone) is critical to avoid exothermic decomposition .
Q. What analytical techniques identify hazardous decomposition products during thermal degradation?
Gas chromatography-mass spectrometry (GC-MS) is optimal for detecting volatile products like CO and CO₂. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can map decomposition thresholds. For non-volatile residues, liquid chromatography (LC-MS) or X-ray diffraction (XRD) may be required .
Q. How should discrepancies in reported stability data be resolved experimentally?
Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH for 6 months) and compare results against controlled storage. Use kinetic modeling (Arrhenius plots) to extrapolate shelf life. Conflicting data may arise from impurities or storage variances; thus, purity assessment via HPLC is advised .
Q. Can computational methods predict the compound’s behavior in novel reaction environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the steric and electronic effects of the bicyclic framework. Molecular dynamics simulations can predict solubility parameters and diffusion coefficients in solvents. For nitrile reactivity, transition state analysis identifies likely reaction pathways (e.g., Diels-Alder additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
